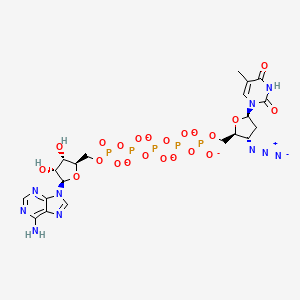
P1-(5'-Adenosyl)P5-(5'-(3'azido-3'-deoxythymidyl))pentaphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate is a synthetic compound belonging to the class of organic compounds known as (5’->5’)-dinucleotides. These compounds are characterized by the connection of two nucleotide bases via a (5’->5’)-phosphodiester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate typically involves the following steps:
Preparation of 5’-Adenosyl Monophosphate: This is achieved through the phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base.
Preparation of 3’-Azido-3’-Deoxythymidine: This involves the azidation of 3’-deoxythymidine using azidotrimethylsilane in the presence of a catalyst.
Formation of the Dinucleotide: The two prepared monophosphates are then linked via a (5’->5’)-phosphodiester bond using a coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding monophosphates.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding amine derivative.
Hydrolysis: 5’-Adenosyl Monophosphate and 3’-Azido-3’-Deoxythymidine.
Aplicaciones Científicas De Investigación
P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate has several scientific research applications:
Chemistry: Used as a model compound for studying nucleotide interactions and enzymatic processes.
Biology: Employed in the study of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent due to its ability to interfere with viral DNA replication.
Industry: Utilized in the development of nucleotide-based sensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate involves its interaction with thymidylate kinase, an enzyme involved in DNA synthesis. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the phosphorylation of thymidine monophosphate to thymidine diphosphate. This inhibition disrupts DNA synthesis and replication, making it a potential antiviral and anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate: Similar structure but lacks the azido group.
P1-(5’-Adenosyl)P5-(5’-Deoxythymidyl)Pentaphosphate: Similar structure but lacks both the azido and hydroxyl groups.
Uniqueness
P1-(5’-Adenosyl)P5-(5’-(3’azido-3’-Deoxythymidyl))Pentaphosphate is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleotide interactions and developing therapeutic agents .
Propiedades
Fórmula molecular |
C20H24N10O22P5-5 |
|---|---|
Peso molecular |
911.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H29N10O22P5/c1-8-3-29(20(34)26-18(8)33)12-2-9(27-28-22)10(47-12)4-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-5-11-14(31)15(32)19(48-11)30-7-25-13-16(21)23-6-24-17(13)30/h3,6-7,9-12,14-15,19,31-32H,2,4-5H2,1H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,24)(H,26,33,34)/p-5/t9-,10+,11+,12+,14+,15+,19+/m0/s1 |
Clave InChI |
QNIWSXQXLJIUJW-SLFMBYJQSA-I |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)
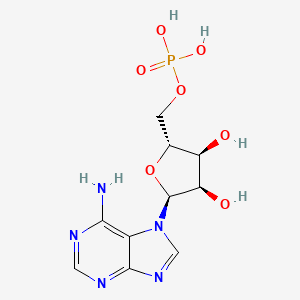

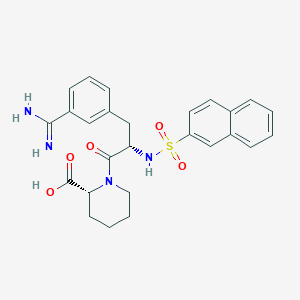
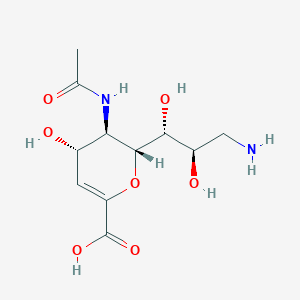

![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)

![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
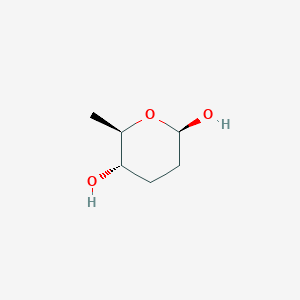
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
![[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)